molecular formula C11H23NO2Si B182113 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one CAS No. 177911-57-8

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Cat. No. B182113
CAS RN: 177911-57-8
M. Wt: 229.39 g/mol
InChI Key: NUPOYZPOLQAMAK-UHFFFAOYSA-N
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Description

“5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H23NO2Si . It is a compound that has potential applications in various fields of chemistry .


Molecular Structure Analysis

The molecular structure of “5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring with a tert-butyldimethylsilyl group attached via an oxygen atom to the 5-position of the ring . The InChI code for this compound is 1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one” include a molecular weight of 229.39 . It is a liquid at room temperature .

properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOYZPOLQAMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437221
Record name 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

CAS RN

177911-57-8
Record name 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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